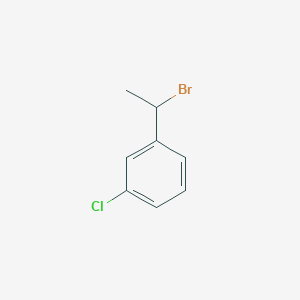

1-(1-Bromoethyl)-3-chlorobenzene

Description

Precursor-Based Synthesis Routes

A primary and reliable method for synthesizing 1-(1-bromoethyl)-3-chlorobenzene involves the direct conversion of its corresponding alcohol precursor. This approach leverages well-established reactions that are known for their efficiency in replacing a hydroxyl group with a bromine atom.

The conversion of alcohols to alkyl bromides using phosphorus tribromide (PBr₃) is a classic and widely utilized transformation in organic chemistry. byjus.com This reaction is particularly effective for primary and secondary alcohols. youtube.com The starting material, 1-(3-chlorophenyl)ethanol, is a secondary alcohol, making it an ideal substrate for this process.

The mechanism proceeds via an Sₙ2 pathway. byjus.comquora.com The alcohol's oxygen atom first acts as a nucleophile, attacking the electrophilic phosphorus atom of PBr₃ and displacing a bromide ion. This step converts the poor hydroxyl leaving group into a much better leaving group (an O-PBr₂ species). The displaced bromide ion then attacks the electrophilic carbon atom attached to this activated oxygen group in a backside attack, leading to an inversion of stereochemistry at the chiral center and formation of the final product. youtube.commasterorganicchemistry.com

The reaction is often carried out in aprotic solvents to prevent unwanted side reactions with the highly reactive PBr₃. Common solvent systems include:

Dichloromethane (CH₂Cl₂): A versatile solvent that is inert under these reaction conditions. Its low boiling point facilitates easy removal after the reaction is complete. nih.gov

Diethyl Ether (Et₂O): Another common choice, known for its ability to dissolve a wide range of organic compounds.

Pyridine: Can be used as a weak base to neutralize the HBr byproduct that can form, which helps to prevent the reverse reaction. byjus.com

The choice of solvent can influence the reaction rate and workup procedure. In some cases, the reaction can also be performed neat, without any solvent.

Careful temperature management is crucial for a successful and high-yielding reaction.

Initial Cooling: The reaction is typically initiated at a low temperature, often 0 °C, by adding the PBr₃ dropwise to the solution of the alcohol. This is necessary to control the initial exothermic reaction.

Warming: After the addition is complete, the reaction mixture is often allowed to warm to room temperature or gently heated to ensure the reaction goes to completion.

Duration: The reaction time can vary from a few hours to overnight, depending on the scale of the reaction and the specific conditions employed. Progress is typically monitored by techniques like Thin Layer Chromatography (TLC).

Once the reaction is complete, a systematic purification process is required to isolate the desired this compound from the reaction mixture.

Workup: The reaction is first quenched, often by carefully pouring the mixture over ice water to decompose any remaining PBr₃. The organic product is then extracted into an organic solvent. The organic layer is washed with a saturated sodium bicarbonate solution to remove any acidic byproducts, followed by a brine wash, and then dried over an anhydrous salt like magnesium sulfate.

Column Chromatography: The primary method for purifying the crude product is silica (B1680970) gel column chromatography. nih.gov A non-polar eluent system, such as a mixture of hexanes and ethyl acetate, is typically used to separate the non-polar product from any remaining starting material or polar impurities. orgsyn.org

Table 1: Summary of Synthesis from 1-(3-chlorophenyl)ethanol

| Parameter | Details |

|---|---|

| Precursor | 1-(3-chlorophenyl)ethanol |

| Reagent | Phosphorus Tribromide (PBr₃) |

| Mechanism | Sₙ2 |

| Solvents | Dichloromethane, Diethyl Ether, Pyridine |

| Temperature | 0 °C to room temperature/gentle heating |

| Purification | Aqueous workup followed by Column Chromatography |

Exploration of Alternative Synthetic Approaches

Beyond the direct conversion of the alcohol, other synthetic strategies can be envisioned for the preparation of this compound. These alternatives often start from a different precursor and utilize different reaction mechanisms.

A prominent alternative involves the radical bromination at the benzylic position of 1-ethyl-3-chlorobenzene. youtube.com The carbon atom attached to the benzene (B151609) ring is known as the benzylic position, and the C-H bonds at this position are particularly susceptible to radical halogenation due to the resonance stabilization of the resulting benzylic radical intermediate. youtube.comchadsprep.com

The most common and effective reagent for this transformation is N-Bromosuccinimide (NBS) . chadsprep.comresearchgate.net The reaction is typically initiated by light (hν) or a radical initiator like azobisisobutyronitrile (AIBN). researchgate.net

This method offers the advantage of starting from the corresponding hydrocarbon, 1-ethyl-3-chlorobenzene, which can be prepared via methods like Friedel-Crafts acylation of chlorobenzene (B131634) followed by reduction. The use of NBS is preferred over molecular bromine (Br₂) for benzylic bromination as it helps to maintain a low concentration of Br₂ and HBr in the reaction mixture, thus minimizing potential side reactions like electrophilic aromatic substitution on the benzene ring. chadsprep.com

Table 2: Summary of Potential Benzylic Bromination

| Parameter | Details |

|---|---|

| Precursor | 1-ethyl-3-chlorobenzene |

| Reagent | N-Bromosuccinimide (NBS) |

| Initiator | Light (hν) or AIBN |

| Mechanism | Free Radical Substitution |

| Advantage | Selective for the benzylic position |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(1-bromoethyl)-3-chlorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrCl/c1-6(9)7-3-2-4-8(10)5-7/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYMHOIORCMJXQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CC=C1)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70432834 | |

| Record name | 1-(1-bromoethyl)-3-chlorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70432834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65130-47-4 | |

| Record name | 1-(1-bromoethyl)-3-chlorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70432834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(1-bromoethyl)-3-chlorobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 1 Bromoethyl 3 Chlorobenzene

Exploration of Alternative Synthetic Approaches

Regioselective Halogenation Considerations for Related Substrates

The synthesis of 1-(1-bromoethyl)-3-chlorobenzene is a classic example of regioselective benzylic halogenation. The high selectivity for the substitution of a hydrogen atom on the carbon directly attached to the aromatic ring (the benzylic position) is a cornerstone of this transformation. This selectivity is fundamentally governed by the stability of the reaction intermediates.

The reaction proceeds via a free radical mechanism, typically initiated by light or a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide. libretexts.org The initiator facilitates the formation of a bromine radical from a bromine source, most commonly N-bromosuccinimide (NBS). chemistrysteps.comchadsprep.com This bromine radical then abstracts a hydrogen atom from the substrate.

The key to the regioselectivity lies in the stability of the resulting radical intermediate. Abstraction of a benzylic hydrogen from 3-chloroethylbenzene leads to the formation of a secondary benzylic radical. This radical is significantly stabilized by resonance, as the unpaired electron can be delocalized over the adjacent benzene (B151609) ring. libretexts.orgchemistrysteps.com In contrast, abstraction of a hydrogen atom from the terminal methyl group would result in a primary radical, which lacks this resonance stabilization and is therefore less stable. Consequently, the activation energy for the formation of the benzylic radical is lower, making it the kinetically and thermodynamically favored pathway.

The use of N-bromosuccinimide (NBS) is crucial for achieving high selectivity. chadsprep.com NBS provides a low, constant concentration of bromine in the reaction mixture, which helps to suppress competing electrophilic addition reactions to the aromatic ring that can occur with higher concentrations of Br2. chadsprep.com

Yield Optimization and Scalability Studies

Optimizing the yield and ensuring the scalability of the synthesis of this compound are critical for its practical application. Research in this area focuses on several key parameters, including the choice of brominating agent, initiator, solvent, and reaction conditions.

Yield Optimization:

The yield of this compound is highly dependent on the reaction conditions. The use of NBS as the brominating agent is generally preferred over liquid bromine to minimize side products. chadsprep.com The choice of radical initiator and solvent also plays a significant role. While carbon tetrachloride (CCl4) has been traditionally used, its toxicity and environmental concerns have led to the exploration of alternative solvents like acetonitrile (B52724) or chlorobenzene (B131634). gla.ac.uk

Photochemical initiation, using a light source to generate the bromine radicals, can offer a milder and more selective alternative to thermal initiators like AIBN. gla.ac.uk This method can sometimes lead to higher yields and cleaner reactions by minimizing thermal degradation of reactants and products.

To illustrate the impact of reaction conditions on yield, the following hypothetical data table is presented, based on general principles of benzylic bromination:

Table 1: Illustrative Yields of this compound under Various Reaction Conditions

| Entry | Initiator | Solvent | Temperature (°C) | Time (h) | Hypothetical Yield (%) |

| 1 | AIBN | CCl₄ | 80 | 4 | 75 |

| 2 | Benzoyl Peroxide | Acetonitrile | 80 | 4 | 70 |

| 3 | UV Light (365 nm) | Acetonitrile | 25 | 6 | 85 |

| 4 | AIBN | Chlorobenzene | 80 | 4 | 72 |

| 5 | None (Thermal) | CCl₄ | 80 | 12 | 50 |

Scalability Studies:

Scaling up the synthesis of this compound from the laboratory to an industrial scale presents several challenges. These include ensuring efficient mixing, heat transfer, and maintaining a consistent light source for photochemical reactions. Over-bromination, leading to the formation of 1-(1,1-dibromoethyl)-3-chlorobenzene, can become a more significant issue on a larger scale if the reaction is not carefully controlled. wuxiapptec.com

Modern approaches to address scalability challenges include the use of continuous flow reactors. These systems offer superior control over reaction parameters such as temperature, residence time, and stoichiometry. The high surface-area-to-volume ratio in flow reactors facilitates efficient heat exchange and irradiation, leading to improved yields, enhanced safety, and greater consistency between batches. Research on related benzylic brominations has demonstrated that continuous flow processes can significantly improve productivity and safety.

Table 2: Comparison of Batch vs. Continuous Flow Synthesis (Illustrative)

| Parameter | Batch Synthesis | Continuous Flow Synthesis |

| Scale | Milligram to gram | Gram to kilogram |

| Heat Transfer | Often inefficient, hotspots possible | Highly efficient |

| Mass Transfer | Can be limited by stirring speed | Excellent due to small channel dimensions |

| Safety | Handling of large quantities of reagents | Smaller reaction volumes at any given time |

| Reproducibility | Can vary between batches | High consistency |

| Potential Yield | Good | Often higher due to better control |

Reactivity and Chemical Transformations of 1 1 Bromoethyl 3 Chlorobenzene

Nucleophilic Substitution Reactions at the Benzylic Position

The benzylic carbon in 1-(1-bromoethyl)-3-chlorobenzene is a key site for nucleophilic attack. The stability of the potential benzylic carbocation intermediate, due to resonance delocalization with the benzene (B151609) ring, plays a crucial role in determining the reaction mechanism, which can proceed via either an S(_N)1 or S(_N)2 pathway.

Stereochemical Outcomes of Substitution

The stereochemistry of nucleophilic substitution at the chiral center of this compound is dictated by the reaction mechanism.

S(_N)1 Mechanism: In reactions favoring an S(_N)1 pathway, such as those in polar protic solvents with weak nucleophiles, the initial step is the departure of the bromide leaving group to form a planar, achiral carbocation. The subsequent attack by the nucleophile can occur from either face of the carbocation with equal probability. chemistrysteps.commasterorganicchemistry.compressbooks.pub This leads to the formation of a racemic mixture, containing equal amounts of both enantiomers of the product. chemistrysteps.commasterorganicchemistry.compressbooks.pub While complete racemization is the theoretical outcome, in practice, a slight excess of the inverted product can sometimes be observed due to the formation of ion pairs between the carbocation and the departing leaving group, which can partially shield one face of the carbocation from nucleophilic attack. libretexts.org

S(_N)2 Mechanism: Under conditions that favor an S(_N)2 reaction, such as the use of a strong nucleophile in a polar aprotic solvent, the nucleophile attacks the chiral carbon from the side opposite to the leaving group in a single, concerted step. This results in an inversion of the stereochemical configuration at the benzylic carbon. libretexts.org For example, the reaction of (R)-(1-bromoethyl)benzene with sodium cyanide proceeds via an S(_N)2 mechanism to yield (S)-2-phenylpropanenitrile. libretexts.org

Reactivity with Diverse Nucleophiles (e.g., Hydroxide (B78521), Alkoxide, Amine Groups)

The benzylic position of this compound is reactive towards a variety of nucleophiles. The strength and nature of the nucleophile, along with the reaction conditions, determine the predominant reaction pathway and the resulting products.

Hydroxide: Reaction with hydroxide ions (e.g., from sodium hydroxide) can lead to the formation of 1-(3-chlorophenyl)ethanol. Under conditions that favor S(_N)2 (e.g., high concentration of hydroxide), the reaction proceeds with inversion of configuration. In contrast, in a more polar, aqueous environment that could stabilize a carbocation, an S(_N)1 pathway might compete, leading to a mixture of enantiomers. It is important to note that with a strong base like hydroxide, elimination reactions can also compete with substitution.

Alkoxides: Alkoxides, such as sodium ethoxide, are strong bases and also potent nucleophiles. Their reaction with this compound can yield both substitution (ether formation) and elimination (alkene formation) products. The choice of a bulky alkoxide, like potassium tert-butoxide, will sterically hinder the S(_N)2 pathway and significantly favor elimination. libretexts.orgvaia.com

Amines: Ammonia (B1221849) and primary or secondary amines are effective nucleophiles that can displace the bromide to form the corresponding substituted amines. The reaction typically proceeds via an S(_N)2 mechanism. However, the initial amine product is also nucleophilic and can react further with the starting material, leading to a mixture of primary, secondary, and tertiary amines, and even a quaternary ammonium (B1175870) salt. To favor the formation of the primary amine, a large excess of ammonia is often used.

A more controlled method for amine synthesis involves the use of sodium azide (B81097) (NaN(_3)), a good nucleophile, to form an alkyl azide. This intermediate can then be reduced to the primary amine without the issue of over-alkylation. nih.gov One-pot procedures combining the nucleophilic substitution with sodium azide and a subsequent copper-catalyzed cycloaddition have been developed for benzylic bromides. nih.gov

| Nucleophile | Product(s) | Likely Predominant Mechanism(s) |

| Hydroxide (OH⁻) | 1-(3-chlorophenyl)ethanol, 3-chlorostyrene | S(_N)2, E2 |

| Ethoxide (CH₃CH₂O⁻) | 1-ethoxy-1-(3-chlorophenyl)ethane, 3-chlorostyrene | S(_N)2, E2 |

| tert-Butoxide ((CH₃)₃CO⁻) | 3-chlorostyrene | E2 |

| Ammonia (NH₃) | 1-(3-chlorophenyl)ethanamine (and further alkylated products) | S(_N)2 |

| Azide (N₃⁻) | 1-azido-1-(3-chlorophenyl)ethane | S(_N)2 |

This table provides a qualitative overview of expected products and mechanisms based on general principles of organic reactivity.

Influence of Substituents on Reaction Rates and Selectivity

The chloro group at the meta position of the benzene ring in this compound exerts an influence on the reaction rates and selectivity through its electronic effects. The Hammett equation provides a quantitative way to understand these effects. wikipedia.orglibretexts.org

The chlorine atom is an electron-withdrawing group primarily through its inductive effect. This effect can influence the stability of the transition states in both S(_N)1 and S(_N)2 reactions.

S(_N)1 Reaction: In an S(_N)1 reaction, the rate-determining step is the formation of a carbocation. An electron-withdrawing group like chlorine destabilizes the developing positive charge on the benzylic carbon, thereby slowing down the rate of the S(_N)1 reaction compared to unsubstituted benzyl (B1604629) bromide. The Hammett equation for S(_N)1 reactions of substituted benzyl halides typically shows a large negative ρ (rho) value, indicating that electron-donating groups accelerate the reaction, while electron-withdrawing groups retard it. viu.ca

S(_N)2 Reaction: The effect of the meta-chloro substituent on the S(_N)2 reaction rate is generally less pronounced than in the S(_N)1 case. The electron-withdrawing nature of the chlorine can slightly stabilize the transition state, which has some developing negative charge on the leaving group. However, the effect is not as significant as the destabilization of the carbocation in the S(_N)1 pathway.

Elimination Reactions

In the presence of a base, this compound can undergo an elimination reaction to form an alkene. The conditions of the reaction, particularly the strength and steric bulk of the base, determine the favored elimination pathway.

Conditions for Alkene Formation

Elimination reactions are favored by the use of strong bases. The mechanism can be either E1 or E2.

E2 Mechanism: This is a concerted, one-step process where the base removes a proton from a carbon adjacent to the benzylic carbon (the β-carbon) at the same time as the bromide leaving group departs. libretexts.org The E2 mechanism is favored by the use of strong, concentrated bases. Bulky bases, such as potassium tert-butoxide, are particularly effective at promoting E2 elimination over competing S(_N)2 substitution due to steric hindrance. libretexts.orgvaia.com

E1 Mechanism: This is a two-step process that begins with the same rate-determining step as the S(_N)1 reaction: the formation of a carbocation. In a subsequent step, a weak base removes a β-proton to form the alkene. E1 reactions often compete with S(_N)1 reactions and are favored by the use of weak bases and higher temperatures.

Regioselectivity in Elimination Pathways

For this compound, there is only one type of β-hydrogen (on the methyl group). Therefore, the elimination reaction will lead to a single constitutional isomer of the alkene product, which is 3-chlorostyrene .

In cases where there are different types of β-hydrogens, the regioselectivity of the elimination is governed by Zaitsev's rule or Hofmann's rule.

Zaitsev's Rule: This rule predicts that the more substituted (and therefore more stable) alkene will be the major product. This is typically observed with small, strong bases like ethoxide or hydroxide. quimicaorganica.org

Hofmann's Rule: This rule predicts that the less substituted alkene will be the major product. This outcome is favored when a sterically hindered (bulky) base, such as potassium tert-butoxide, is used. The bulky base preferentially removes the more sterically accessible proton. quimicaorganica.org

Since this compound has only one possible elimination product, the concept of regioselectivity between different alkene isomers does not apply in this specific case.

Oxidative Transformations of the Benzylic Carbon

The benzylic carbon atom in this compound, being directly attached to the benzene ring, exhibits enhanced reactivity towards oxidation. This heightened reactivity is attributed to the ability of the benzene ring to stabilize the intermediate radical or carbocation species formed during the oxidation process. chemistrysteps.com

Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or sodium dichromate (Na₂Cr₂O₇) in acidic conditions, are capable of oxidizing the benzylic C-H bond. chemistrysteps.commasterorganicchemistry.com In the case of this compound, which possesses a secondary benzylic carbon with one hydrogen atom, treatment with these powerful oxidants would be expected to cleave the carbon-carbon bond of the ethyl group and oxidize the benzylic carbon to a carboxylic acid, yielding 3-chlorobenzoic acid. chemistrysteps.com

Alternatively, more selective oxidation can be achieved. The benzylic position is also susceptible to radical halogenation. For instance, the use of N-Bromosuccinimide (NBS) in the presence of a radical initiator can introduce a bromine atom at the benzylic position. chemistrysteps.com However, since this compound already contains a bromine atom at this position, this specific reaction is more relevant to its synthesis from 1-ethyl-3-chlorobenzene.

Gentler oxidation methods exist that can convert a benzylic C-H bond to a carbonyl group. masterorganicchemistry.com While specific studies on this compound are not prevalent, by analogy to other secondary benzylic halides, it is conceivable that under controlled conditions, it could be converted to 3-chloroacetophenone.

Reductive Dehalogenation Pathways

Reductive dehalogenation offers a means to selectively remove the halogen atoms from this compound. The molecule contains two different types of carbon-halogen bonds: a benzylic carbon-bromine bond and an aromatic carbon-chlorine bond. The benzylic C-Br bond is significantly weaker and more susceptible to cleavage than the aryl C-Cl bond.

Chemical reduction methods, such as catalytic hydrogenation or the use of reducing metals in acid, can lead to the removal of halogen atoms. msu.edu Due to the higher reactivity of the benzylic bromide, it is expected that the bromine atom would be selectively removed under milder reduction conditions, yielding 1-chloro-3-ethylbenzene. More forceful conditions would be required to cleave the stronger aryl-chlorine bond.

In the context of environmental chemistry and bioremediation, microbial reductive dehalogenation is a significant pathway for the breakdown of halogenated aromatic compounds. nih.gov Certain anaerobic bacteria, such as Dehalococcoides mccartyi strain CBDB1, are known to carry out reductive dehalogenation of chlorobenzenes. nih.govresearchgate.net These organisms utilize reductive dehalogenases, which often contain a corrinoid cofactor like vitamin B12, to catalyze the removal of halogens from aromatic rings. researchgate.net While specific studies on this compound are scarce, it is plausible that such microorganisms could dehalogenate the chlorobenzene (B131634) moiety. The relative rates of dechlorination at different positions on the benzene ring would depend on the specific enzymes involved.

Electrophilic Aromatic Substitution on the Chlorobenzene Moiety

Electrophilic aromatic substitution (EAS) provides a powerful tool for the functionalization of the benzene ring in this compound. The outcome of these reactions, in terms of which hydrogen atom on the ring is replaced, is governed by the directing effects of the two existing substituents: the 1-bromoethyl group and the chlorine atom.

Directing Effects of Existing Substituents

The directing effect of a substituent in electrophilic aromatic substitution is determined by its ability to donate or withdraw electron density from the aromatic ring through inductive and resonance effects. These effects influence the stability of the carbocation intermediate (the arenium ion) that is formed during the reaction.

Chloro Group: The chlorine atom is a deactivating group, meaning it makes the benzene ring less reactive towards electrophiles than benzene itself. This is due to its strong electron-withdrawing inductive effect (-I effect). However, it is an ortho, para-director because the lone pairs on the chlorine atom can be donated to the ring through resonance (+R effect), which helps to stabilize the positive charge in the arenium ion when the electrophile attacks at the ortho or para positions. researchgate.netlibretexts.org

In this compound, the two substituents are located meta to each other. This arrangement leads to a reinforcement of their directing effects.

| Substituent | Inductive Effect | Resonance Effect | Overall Electronic Effect | Directing Effect |

| -Cl | Electron-withdrawing (-I) | Electron-donating (+R) | Deactivating | ortho, para |

| -CH(Br)CH₃ | Electron-withdrawing (-I) | Weak | Deactivating | ortho, para |

Regioselective Control in Aromatic Functionalization

The positions on the benzene ring available for electrophilic attack are C2, C4, C5, and C6 (numbering the carbon with the 1-bromoethyl group as C1). The directing effects of the existing substituents will determine the regioselectivity of the reaction.

The 1-bromoethyl group at C1 directs incoming electrophiles to the C2 (ortho), C6 (ortho), and C4 (para) positions.

The chloro group at C3 directs incoming electrophiles to the C2 (ortho), C4 (para), and C6 (ortho) positions.

Both groups direct the incoming electrophile to the same positions: C2, C4, and C6. Therefore, the substitution will occur at these positions, with the relative amounts of each isomer being influenced by steric hindrance and the relative deactivating strengths of the two groups. msu.edulibretexts.org

The position C5 is doubly meta to both substituents and is therefore the most deactivated position for electrophilic attack.

Predicted Regioselectivity in Common EAS Reactions:

Nitration (HNO₃/H₂SO₄): Nitration would be expected to yield a mixture of 2-nitro-, 4-nitro-, and 6-nitro-1-(1-bromoethyl)-3-chlorobenzene. The bulky 1-bromoethyl group may sterically hinder attack at the C2 and C6 positions, potentially favoring the formation of the 4-nitro isomer. libretexts.org

Halogenation (e.g., Br₂/FeBr₃): Similar to nitration, halogenation would occur at the C2, C4, and C6 positions. Steric factors will again play a crucial role in the product distribution.

Sulfonation (SO₃/H₂SO₄): Sulfonation is also expected to occur at the activated positions (C2, C4, C6). This reaction is often reversible, which can sometimes be used to control the product distribution.

Friedel-Crafts Acylation (e.g., CH₃COCl/AlCl₃): Friedel-Crafts reactions are highly sensitive to deactivating groups. vedantu.com Given that both substituents on the ring are deactivating, Friedel-Crafts acylation may proceed slowly or not at all under standard conditions. If the reaction does occur, it would be directed to the C4 and C6 positions, as the C2 position is sterically hindered by two adjacent substituents.

| Reaction | Electrophile | Expected Major Products (Substitution Position) |

| Nitration | NO₂⁺ | C4, C6, C2 |

| Halogenation | X⁺ (e.g., Br⁺) | C4, C6, C2 |

| Sulfonation | SO₃ | C4, C6, C2 |

| Friedel-Crafts Acylation | RCO⁺ | C4, C6 (reaction may be slow) |

It is important to note that while these predictions are based on established principles, the actual product distribution can only be definitively determined through experimental investigation.

Mechanistic Investigations and Computational Studies

Unraveling Reaction Mechanisms

The reactivity of 1-(1-bromoethyl)-3-chlorobenzene is primarily dictated by the carbon-bromine bond at the benzylic position. This site is susceptible to both nucleophilic substitution and base-induced elimination reactions.

Nucleophilic substitution in this compound can proceed through two distinct mechanisms: bimolecular (SN2) and unimolecular (SN1). The operative pathway is highly dependent on the reaction conditions.

The SN2 mechanism involves a single, concerted step where a nucleophile attacks the electrophilic carbon atom at the same time as the bromide leaving group departs. This backside attack results in an inversion of stereochemistry at the chiral center. This pathway is favored by strong, unhindered nucleophiles and polar aprotic solvents.

The SN1 mechanism occurs in two steps. masterorganicchemistry.com The first and rate-determining step is the spontaneous dissociation of the C-Br bond to form a secondary benzylic carbocation. masterorganicchemistry.com This carbocation is resonance-stabilized by the adjacent benzene (B151609) ring, making the SN1 pathway viable. In the second step, a nucleophile attacks the planar carbocation, which can occur from either face, leading to a racemic mixture of substitution products. youtube.com This mechanism is favored by weak nucleophiles and polar protic solvents that can solvate both the carbocation and the leaving group. masterorganicchemistry.comyoutube.com

The competition between these two pathways is a key aspect of the compound's reactivity.

Table 1: Conditions Influencing Nucleophilic Substitution Mechanisms for this compound

| Factor | Favors SN1 Mechanism | Favors SN2 Mechanism |

|---|---|---|

| Nucleophile | Weak (e.g., H₂O, ROH) | Strong (e.g., OH⁻, CN⁻) |

| Solvent | Polar Protic (e.g., ethanol, water) | Polar Aprotic (e.g., acetone, DMSO) |

| Concentration | Low concentration of nucleophile | High concentration of nucleophile |

| Stereochemistry | Racemization (mixture of enantiomers) | Inversion of configuration |

Alongside substitution, this compound can undergo β-elimination to form 1-chloro-3-vinylbenzene. This reaction can also proceed via two primary pathways: E2 and E1. iitk.ac.in

The E2 (bimolecular elimination) mechanism is a concerted process where a base removes a proton from the methyl group (the β-carbon) while the C-Br bond breaks simultaneously, forming a double bond. iitk.ac.in This pathway requires a strong base and is stereoselective, demanding a specific anti-periplanar arrangement of the β-hydrogen and the bromine leaving group. The rate of the E2 reaction increases with increasing alkyl substitution at the carbon with the leaving group. iitk.ac.in

The E1 (unimolecular elimination) mechanism proceeds in two steps and competes directly with the SN1 reaction. masterorganicchemistry.com The first step is the formation of the same secondary benzylic carbocation intermediate as in the SN1 pathway. masterorganicchemistry.comiitk.ac.in In the second step, a weak base (which can also be the solvent) removes a β-proton, leading to the formation of the alkene. E1 reactions are favored by weaker bases and ionizing solvents. iitk.ac.in

Application of Computational Chemistry

Computational chemistry provides powerful tools for understanding the intrinsic properties of this compound and predicting its reactive behavior. While specific published studies on this exact molecule are scarce, the application of standard computational methods can be described.

Table 2: Hypothetical DFT-Calculated Parameters for this compound

| Parameter | Description | Predicted Significance |

|---|---|---|

| C-Br Bond Length | The distance between the benzylic carbon and the bromine atom. | A longer bond may indicate weaker bond strength and easier dissociation (favoring SN1/E1). |

| C-Cl Bond Length | The distance between the aromatic carbon and the chlorine atom. | Shorter and stronger than the C(sp³)-Br bond, indicating it is less likely to break. |

| HOMO-LUMO Gap | The energy difference between the Highest Occupied and Lowest Unoccupied Molecular Orbitals. | A smaller gap generally suggests higher reactivity. researchgate.net |

| Dihedral Angles | The rotational angles within the molecule. | Provides insight into the most stable conformation of the ethyl group relative to the ring. |

Computational models are instrumental in predicting the outcomes of chemical reactions.

Regioselectivity: In the case of elimination reactions of this compound, there is only one type of β-hydrogen (on the methyl group). Therefore, only one constitutional isomer, 1-chloro-3-vinylbenzene, can be formed, simplifying the question of regioselectivity.

Stereoselectivity: The chiral nature of the starting material makes stereoselectivity a critical factor. Computational models can calculate the energy barriers for different reaction pathways. For instance, in an SN2 reaction, models can confirm that the transition state leading to inversion of configuration is lower in energy. For SN1/E1 reactions, models can analyze the stability of the planar carbocation intermediate and the transition states leading to different stereoisomeric products or subsequent elimination products. rsc.org

MEP maps and Fukui indices are conceptual DFT tools used to visualize and quantify reactivity. researchgate.net

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution on the molecule's surface. rsc.orgresearchgate.net For this compound, an MEP map would show:

Electron-rich (red/yellow) regions: Around the electronegative chlorine and bromine atoms, indicating sites susceptible to electrophilic attack.

Electron-poor (blue) regions: Around the benzylic carbon attached to bromine and the hydrogen atoms, indicating the primary sites for nucleophilic attack.

Fukui indices are used to predict which atoms within a molecule are most likely to undergo nucleophilic or electrophilic attack. researchgate.net By analyzing the change in electron density upon the addition or removal of an electron, these indices can pinpoint the most reactive sites with greater precision than MEP maps alone. For this molecule, the Fukui function would likely identify the benzylic carbon as the most susceptible site for a nucleophilic attack.

Table 3: Predicted Reactivity Sites from MEP and Fukui Analysis

| Molecular Site | Predicted Property (MEP) | Predicted Reactivity (Fukui Index) |

|---|---|---|

| Benzylic Carbon (C-Br) | Electron-deficient (electrophilic) | Highest susceptibility to nucleophilic attack |

| β-Hydrogens (on -CH₃) | Moderately electron-deficient | Susceptible to attack by strong bases (elimination) |

| Halogen Atoms (Br, Cl) | Electron-rich (nucleophilic) | Potential sites for electrophilic interaction |

| Aromatic Ring | Generally electron-rich π system | Susceptible to electrophilic aromatic substitution, influenced by substituents |

Kinetic Studies and Isotope Effects

Kinetic studies are a powerful tool for elucidating reaction mechanisms by examining the factors that influence the rate of a chemical reaction. Techniques such as determining kinetic isotope effects and measuring reaction rates at various temperatures to ascertain activation energies provide detailed information about the rate-determining step and the structure of the transition state.

The kinetic isotope effect (KIE) is the change in the rate of a reaction when an atom in the reactants is replaced with one of its isotopes. wikipedia.orglibretexts.org The deuterium (B1214612) KIE (kH/kD), which compares the rate of a reaction with a hydrogen atom (kH) to the rate with a deuterium atom (kD) at a specific position, is a particularly valuable tool in mechanistic organic chemistry. wikipedia.org These effects arise from the differences in the zero-point vibrational energies of C-H and C-D bonds.

For the solvolysis of this compound, the most informative KIE is the α-deuterium KIE, where the hydrogen on the carbon bearing the bromine atom is replaced by deuterium. This is classified as a secondary kinetic isotope effect because the C-H (or C-D) bond is not broken in the rate-determining step. princeton.edu The magnitude of the α-deuterium KIE can help distinguish between SN1 and SN2 reaction mechanisms.

SN1 Mechanism: In an SN1 reaction, the rate-determining step is the ionization of the substrate to form a carbocation. This involves a change in hybridization at the α-carbon from sp3 in the reactant to sp2 in the carbocation intermediate. The out-of-plane bending vibration of the C-H bond at the α-carbon is less constrained in the sp2-hybridized transition state leading to the carbocation than in the sp3-hybridized ground state. This leads to a "normal" secondary KIE, where kH/kD is greater than 1, typically in the range of 1.10-1.25 for solvolysis reactions. princeton.edu

SN2 Mechanism: In an SN2 reaction, the nucleophile attacks the α-carbon at the same time as the leaving group departs in a single concerted step. The α-carbon in the transition state is sp2-hybridized but is more sterically crowded than in the reactant. The out-of-plane bending vibrations are more constricted, leading to a kH/kD value that is typically close to unity or can even be slightly inverse (less than 1).

While specific experimental data for the deuterium KIE of this compound could not be located in the surveyed literature, studies on analogous secondary benzylic halides, such as α-phenylethyl chloride, provide valuable insights. For the solvolysis of α-phenylethyl chloride, significant α-deuterium KIEs have been observed, supporting a mechanism involving a carbocation intermediate (SN1-like). documentsdelivered.comrsc.org Given the structural similarity, it is highly probable that the solvolysis of this compound would also exhibit a significant α-deuterium KIE, indicative of an SN1 mechanism. The presence of the electron-withdrawing chloro group on the benzene ring would disfavor carbocation formation compared to unsubstituted α-phenylethyl bromide, but the secondary benzylic position still allows for resonance stabilization of the positive charge.

| Isotope Position | Expected KIE (kH/kD) for SN1 | Expected KIE (kH/kD) for SN2 | Mechanistic Implication |

| α-deuterium | > 1 (typically 1.10-1.25) | ~ 1 or < 1 | Distinguishes between SN1 and SN2 pathways |

| β-deuterium | > 1 (hyperconjugation) | ~ 1 | Probes hyperconjugative stabilization of carbocation |

This table presents expected values based on established principles of kinetic isotope effects for secondary benzylic halides.

The rate of a solvolysis reaction can be experimentally determined by monitoring the change in concentration of the reactant or a product over time, often using techniques like conductometry or titrimetry. researchgate.net By measuring the rate constant (k) at different temperatures, the activation energy (Ea) for the reaction can be calculated using the Arrhenius equation:

k = A * e^(-Ea/RT)

where A is the pre-exponential factor, R is the gas constant, and T is the temperature in Kelvin. A plot of ln(k) versus 1/T yields a straight line with a slope of -Ea/R.

The activation energy represents the minimum energy required for the reactants to overcome the energy barrier and form products. For solvolysis reactions, the magnitude of the activation energy provides insight into the nature of the transition state.

SN1 Mechanism: The rate-determining step is the formation of a carbocation, which is a high-energy intermediate. Therefore, SN1 reactions typically have a relatively high activation energy. The stability of the carbocation is a key factor; more stable carbocations are formed more readily, leading to a lower activation energy and a faster reaction rate. The presence of an electron-withdrawing group like the chloro substituent in this compound is expected to destabilize the benzylic carbocation, thereby increasing the activation energy compared to an unsubstituted analogue.

SN2 Mechanism: The activation energy for an SN2 reaction is influenced by factors such as steric hindrance and the strength of the nucleophile.

Specific rate constants and activation energies for the solvolysis of this compound were not found in the reviewed literature. However, kinetic studies on the solvolysis of other substituted benzyl (B1604629) bromides have been conducted. koreascience.kr These studies generally show that electron-withdrawing substituents decrease the rate of solvolysis for reactions proceeding through an SN1 mechanism due to the destabilization of the carbocation intermediate.

The following table illustrates the expected qualitative effects of the 3-chloro substituent on the kinetic parameters for the solvolysis of this compound compared to the unsubstituted 1-phenylethyl bromide, assuming an SN1 mechanism.

| Compound | Expected Relative Rate Constant (k) | Expected Relative Activation Energy (Ea) | Reasoning |

| 1-Phenylethyl bromide | Higher | Lower | No deactivating substituent. |

| This compound | Lower | Higher | The electron-withdrawing chloro group destabilizes the carbocation intermediate. |

This table is based on established electronic effects of substituents on the stability of benzylic carbocations.

Research Applications in Organic Synthesis

Building Block for Complex Organic Molecules

The primary role of 1-(1-Bromoethyl)-3-chlorobenzene in organic synthesis is as a foundational building block. Its reactive benzylic bromide allows for the introduction of the 1-(3-chlorophenyl)ethyl moiety into larger, more complex structures. This is particularly evident in its use in the synthesis of heterocyclic compounds.

Recent patent literature highlights its application in constructing advanced molecular scaffolds. For instance, it has been used as a key starting material in the synthesis of substituted 3,4-dihydroquinolinone derivatives. In these synthetic pathways, the compound is employed to alkylate a nitrogen-containing heterocyclic core, demonstrating its efficacy in forming crucial carbon-nitrogen bonds to build up molecular complexity.

Intermediate in the Synthesis of Precursors for Bioactive Compounds

The value of this compound is particularly pronounced in the field of medicinal chemistry, where it serves as a critical intermediate in the synthesis of precursors for potentially therapeutic agents.

The compound has been specifically cited in the development of novel inhibitors for various protein targets, underscoring its importance in drug discovery research. lookchem.com

BET Protein Inhibitors: In the pursuit of new treatments for cancer and inflammatory diseases, this compound has been utilized in the synthesis of pyrrole (B145914) and imidazole-based inhibitors of Bromodomain and Extra-Terminal (BET) proteins. lookchem.com The synthesis involves the alkylation of a heterocyclic amine with this compound to introduce the characteristic substituted benzyl (B1604629) group found in the final inhibitor structures. lookchem.com

Plasma Kallikrein Inhibitors: This chemical intermediate is also instrumental in creating inhibitors for plasma kallikrein, a target for treating hereditary angioedema. lookchem.com Patent documents describe its reaction with amine-containing scaffolds to produce advanced intermediates that lead to the final, complex inhibitor molecules. lookchem.com

TSHR Inhibitors: Research into modulators of the Thyroid-Stimulating Hormone Receptor (TSHR) has also employed this compound. lookchem.com It is used to synthesize substituted 3,4-dihydroquinolinone inhibitors, where it provides a key structural component necessary for the molecule's intended biological activity. lookchem.com

Use in the Preparation of Specialty Chemicals

Beyond pharmaceuticals, this compound serves as a precursor for various specialty chemicals. Its dual halogen functionality allows it to be a versatile starting point for molecules with specific electronic and structural properties required in various chemical industries. While detailed public-domain examples are often proprietary, its structure lends itself to the synthesis of agrochemicals, electronic materials, and other fine chemicals where a substituted phenyl moiety is desired.

Enabling Carbon-Carbon Bond Formation Reactions (e.g., Alkylation)

The most fundamental and widespread application of this compound is in facilitating carbon-carbon bond formation. The lability of the bromine atom on the ethyl group makes it an excellent electrophile for alkylation reactions.

In a typical application, it reacts with a wide range of nucleophiles, such as carbanions, enolates, or heteroatoms (like nitrogen or sulfur), to form a new bond. This reaction is a cornerstone of its utility, as seen in the synthesis of the previously mentioned protein inhibitors where it alkylates amine groups on heterocyclic cores. lookchem.com The general reactivity of the benzylic bromide makes it suitable for Friedel-Crafts alkylation reactions and as a precursor for Grignard reagents, although specific documented examples for this compound are less common than for its simpler analogue, 1-bromo-3-chlorobenzene. scbt.com

Applications in Advanced Materials Research and Polymer Chemistry

While the bromoethyl group suggests potential use as an initiator in controlled radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP), specific research explicitly detailing the use of this compound for this purpose is not widely documented in publicly available literature. A related compound, (1-Bromoethyl)benzene, is known to be used as an initiator for the polymerization of styrene. chemicalbook.com This suggests a potential, though not yet prominently reported, application for this compound in the synthesis of specialized polymers and advanced materials where the incorporation of a chlorophenyl group could impart specific thermal or flame-retardant properties.

Compound Properties

| Property | Value | Source |

| Molecular Formula | C₈H₈BrCl | scbt.com |

| Molecular Weight | 219.51 g/mol | scbt.com |

| CAS Number | 65130-47-4 | scbt.com |

| Appearance | Liquid | nih.gov |

| Computed XLogP3 | 3.9 | nih.gov |

Structure Reactivity Relationships and Analog Studies

Comparative Reactivity with Isomeric Bromochloroethylbenzenes (e.g., 1-(2-Bromoethyl)-3-chlorobenzene)

A comparison between 1-(1-bromoethyl)-3-chlorobenzene and its structural isomer, 1-(2-bromoethyl)-3-chlorobenzene, highlights the profound impact of the halogen's position relative to the aromatic ring. This compound is a secondary benzylic halide, while 1-(2-bromoethyl)-3-chlorobenzene is a primary alkyl halide.

The benzylic position of the bromine in this compound makes it highly susceptible to nucleophilic substitution reactions. It can react via both SN1 and SN2 mechanisms. ucalgary.ca The SN1 pathway is particularly favored because the loss of the bromide leaving group results in a secondary benzylic carbocation. This intermediate is significantly stabilized by resonance, as the positive charge can be delocalized across the adjacent benzene (B151609) ring. youtube.comstackexchange.comquora.com This stabilization lowers the activation energy for the carbocation formation, accelerating the reaction rate. quora.com

Conversely, 1-(2-bromoethyl)-3-chlorobenzene lacks this benzylic activation. As a primary alkyl halide, its reaction via an SN1 mechanism is highly unfavorable due to the instability of the resulting primary carbocation. youtube.com It primarily reacts through an SN2 pathway, which involves a backside attack by a nucleophile. quora.com Furthermore, with strong bases, elimination reactions (E2) become a significant competing pathway for 1-(2-bromoethyl)-3-chlorobenzene, leading to the formation of 1-chloro-3-vinylbenzene. youtube.com Benzylic halides are also prone to elimination, but the enhanced stability of the benzylic carbocation often makes substitution a dominant pathway, especially under solvolysis conditions. youtube.com

| Feature | This compound | 1-(2-Bromoethyl)-3-chlorobenzene |

|---|---|---|

| Halide Type | Secondary Benzylic Halide | Primary Alkyl Halide |

| Primary Substitution Pathway(s) | SN1 (favored), SN2 | SN2 |

| Carbocation Intermediate Stability (SN1) | High (Resonance-stabilized secondary benzylic) | Very Low (Primary) |

| Relative SN1 Reactivity | High | Extremely Low |

| Relative SN2 Reactivity | Moderate (some steric hindrance) | High (for a primary halide) |

| Competing Reactions | E1/E2 Elimination | E2 Elimination (especially with strong bases) |

Comparison with Benzylic Halides Possessing Different Substitution Patterns (e.g., 1-(bromomethyl)-3-chlorobenzene, 1-Bromo-3-(bromomethyl)-2-chlorobenzene)

The reactivity of this compound can be further understood by comparing it to other benzylic halides with different substitution patterns on the benzylic carbon and the aromatic ring.

The identity and position of halogen atoms are critical determinants of reactivity.

Halogen as a Leaving Group: In nucleophilic substitution reactions, the carbon-halogen bond is broken. The strength of this bond and the stability of the resulting halide anion (the leaving group) are key. The carbon-bromine bond is weaker than the carbon-chlorine bond, and bromide is a more stable anion than chloride. libretexts.orglibretexts.org Consequently, bromide is a better leaving group. This means that this compound is significantly more reactive in both SN1 and SN2 reactions than its chloro-analog, 1-(1-chloroethyl)-3-chlorobenzene.

| Property | C-Cl | C-Br | C-I |

|---|---|---|---|

| Average Bond Energy (kJ/mol) | ~339 | ~285 | ~213 |

| Leaving Group Ability | Good | Excellent | Excellent |

| Relative Reactivity in Substitution | R-Cl < R-Br < R-I | R-Cl < R-Br < R-I | R-Cl < R-Br < R-I |

Halogen on the Aromatic Ring: The chlorine atom at the meta-position of the benzene ring in this compound primarily exerts an electron-withdrawing inductive effect. This effect decreases the electron density of the ring, which in turn slightly destabilizes the benzylic carbocation formed during an SN1 reaction. This leads to a slightly slower SN1 rate compared to an unsubstituted analog like 1-bromoethylbenzene. Conversely, this inductive withdrawal makes the benzylic carbon more electrophilic (electron-deficient), which can slightly accelerate the rate of an SN2 reaction. stackexchange.com

Halogen on a Different Benzylic Moiety: In a molecule like 1-bromo-3-(bromomethyl)-2-chlorobenzene, there are two different halogenated sites. The bromine attached directly to the aromatic ring is an aryl halide and is generally unreactive toward nucleophilic substitution under standard conditions. quora.comvedantu.com The reactive site is the primary benzylic halide (the bromomethyl group). Its reactivity would be modulated by the electronic effects of the ortho-chloro and para-bromo substituents.

Comparing this compound (a secondary benzylic halide) with 1-(bromomethyl)-3-chlorobenzene (a primary benzylic halide) clearly illustrates the dual roles of alkyl substituents.

Electronic Effects: The methyl group on the benzylic carbon of this compound is electron-donating via induction. This inductive effect helps to stabilize the adjacent positive charge of the carbocation intermediate in an SN1 reaction. stackexchange.com Therefore, the secondary benzylic halide reacts faster than the primary benzylic halide under SN1 conditions.

Steric Effects: The SN2 mechanism requires the nucleophile to approach the electrophilic carbon from the side opposite the leaving group (backside attack). The methyl group in this compound provides more steric bulk around the reaction center compared to the hydrogen atoms in 1-(bromomethyl)-3-chlorobenzene. quora.com This steric hindrance impedes the approach of the nucleophile, making the SN2 reaction slower for the secondary benzylic halide compared to the primary one. quora.com

Derivatization Strategies and Their Impact on Reactivity

This compound is a valuable synthetic intermediate precisely because its benzylic bromide is a good leaving group, allowing for a variety of derivatization reactions that fundamentally alter the molecule's chemical properties.

Nucleophilic Substitution: This is the most direct derivatization strategy. Treatment with a range of nucleophiles can replace the bromine atom with other functional groups. For instance, hydrolysis with water or hydroxide (B78521) yields 1-(3-chlorophenyl)ethanol, converting the halide into an alcohol. Reaction with cyanide salts introduces a nitrile group, which can be further hydrolyzed to a carboxylic acid. Each new functional group imparts a completely different set of reactive possibilities to the molecule.

Elimination: The use of a strong, sterically hindered base (e.g., potassium tert-butoxide) can favor an E2 elimination reaction over substitution. This process removes HBr to form 1-chloro-3-vinylbenzene (3-chlorostyrene). The product is an alkene, which can undergo addition reactions, polymerization, and other transformations characteristic of a carbon-carbon double bond.

Organometallic Formation: Reaction with magnesium metal can convert the bromoalkane into a Grignard reagent, [1-(3-chlorophenyl)ethyl]magnesium bromide. This derivatization inverts the chemical reactivity of the benzylic carbon, transforming it from an electrophile into a potent nucleophile. This new reagent can then be used to form new carbon-carbon bonds by reacting with electrophiles like aldehydes, ketones, and esters.

| Derivatization Strategy | Typical Reagent | Product Formed | Impact on Reactivity |

|---|---|---|---|

| Substitution (Hydrolysis) | H₂O or NaOH | 1-(3-chlorophenyl)ethanol | Halide converted to an alcohol; site becomes amenable to oxidation, esterification. |

| Substitution (Cyanation) | NaCN or KCN | 2-(3-chlorophenyl)propanenitrile | Introduces a nitrile group; can be hydrolyzed to a carboxylic acid or reduced to an amine. |

| Elimination | Potassium tert-butoxide | 1-chloro-3-vinylbenzene | Forms an alkene; site becomes reactive towards polymerization and electrophilic addition. |

| Organometallic Formation | Mg metal | [1-(3-chlorophenyl)ethyl]magnesium bromide | Converts electrophilic carbon to a strong nucleophile for C-C bond formation. |

Future Directions and Emerging Research Avenues

Development of Novel Catalytic Transformations

The development of new catalytic methods is a cornerstone of modern organic chemistry, and 1-(1-bromoethyl)-3-chlorobenzene is a prime substrate for such innovation. Research is particularly focused on metal-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. nih.gov

Recent advancements have seen the successful use of iron catalysts for the cross-coupling of sp3 hybridized carbon electrophiles, like the benzylic bromide of the title compound, with soft nucleophiles such as thiols and alcohols. chemrxiv.org This is significant as it provides an efficient pathway to create valuable C-S and C-O bonds, which are prevalent in many biologically active molecules and functional materials. chemrxiv.org The reaction is notable for its broad substrate scope and its ability to construct sterically hindered carbon centers. chemrxiv.org

Palladium-based catalysts also continue to be a major focus. epa.govresearchgate.net Stille and Suzuki cross-coupling reactions, for instance, have been employed to regioselectively synthesize substituted styrenes and biaryls. epa.gov By carefully controlling the reaction conditions, chemists can selectively react at either the bromoethyl group or the chlorobenzene (B131634) ring, leading to a diverse array of products. epa.gov

Green Chemistry Approaches for Synthesis and Functionalization

In an era of increasing environmental awareness, the development of sustainable chemical processes is paramount. For this compound, this translates to creating greener methods for its synthesis and subsequent transformations.

One area of focus is the use of environmentally benign solvents and catalysts. Ionic liquids, for example, are being explored as clean and efficient alternatives to volatile organic solvents. researchgate.net These "designer solvents" can be tailored to specific reactions, often leading to improved yields and easier product separation. researchgate.net

The synthesis of substituted styrenes, a potential application of this compound, is also being targeted for green improvements. Traditional methods often involve harsh reagents and generate significant waste. Researchers are now investigating more sustainable alternatives, such as using functionalized ionic liquid bases as catalysts. researchgate.net

Integration with Flow Chemistry Methodologies

Flow chemistry, where reactions are carried out in a continuously flowing stream rather than in a traditional batch reactor, offers numerous advantages, including enhanced safety, improved reaction control, and easier scalability. rsc.orgwuxiapptec.comnih.gov The integration of this compound into flow chemistry setups is a rapidly emerging area of research. sci-hub.se

The precise control over reaction parameters such as temperature, pressure, and reaction time afforded by flow reactors can lead to higher yields and selectivities. vapourtec.com This is particularly beneficial for reactions involving unstable intermediates or highly exothermic processes. wuxiapptec.com For example, flow chemistry allows for the safe generation and immediate use of hazardous reagents, minimizing risks. wuxiapptec.com

Moreover, flow chemistry facilitates the "telescoping" of multi-step syntheses, where the output of one reactor is directly fed into the next without the need for intermediate purification steps. nih.gov This can significantly streamline the synthesis of complex molecules derived from this compound. The development of inline purification techniques, such as chromatography and liquid-liquid extraction, further enhances the efficiency of continuous flow processes. beilstein-journals.org

| Reactor Type | Key Characteristics | Suitability for this compound Chemistry |

| Microreactors | Micrometer-sized channels, high surface-area-to-volume ratio. wuxiapptec.com | Ideal for highly exothermic or hazardous reactions requiring precise temperature control. wuxiapptec.com |

| Tubular/Coil Reactors | Versatile, durable, near-plug flow behavior. wuxiapptec.com | Suitable for a wide range of reactions, including photochemical transformations. wuxiapptec.com |

| Packed-Bed Reactors | Used for heterogeneous catalysis with immobilized catalysts. wuxiapptec.com | Enables the use of reusable catalysts for greener synthesis. wuxiapptec.com |

| CSTRs | Maintains uniform composition, suitable for multiphase systems. wuxiapptec.com | Useful for reactions involving slurries or multiple liquid phases. wuxiapptec.com |

Exploration of New Synthetic Pathways for Advanced Molecular Architectures

The unique reactivity of this compound makes it an attractive starting material for the synthesis of complex and novel molecular structures. Researchers are actively exploring new synthetic pathways to leverage its potential.

One promising avenue is its use in the construction of covalent organic frameworks (COFs). These are highly ordered, porous materials with potential applications in gas storage, catalysis, and sensing. Recent studies have demonstrated the rapid synthesis of single-crystal COFs using continuous flow methods, a technique that could be adapted for monomers derived from this compound. rsc.org

The ability to selectively functionalize the molecule at two different positions opens up possibilities for creating intricate, three-dimensional structures. For instance, one could envision a sequence where the bromoethyl group is used to form a polymer backbone, followed by post-polymerization modification of the chlorobenzene ring to introduce additional functionality.

Furthermore, the compound serves as a building block for creating libraries of related molecules for drug discovery and materials science research. chemrxiv.org By systematically varying the substituents introduced through cross-coupling and other reactions, scientists can rapidly generate a diverse set of compounds for screening and evaluation.

The ongoing research into this compound and its derivatives is a testament to the enduring importance of fundamental organic chemistry in driving scientific and technological advancement. As new catalytic systems are developed, greener processes are implemented, and innovative technologies are embraced, the full potential of this versatile compound will undoubtedly be realized, leading to the creation of a new generation of advanced materials and pharmaceuticals.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(1-Bromoethyl)-3-chlorobenzene, and how do reaction conditions influence yield?

- Methodology : Bromination of ethyl-substituted chlorobenzenes using reagents like N-bromosuccinimide (NBS) under radical initiation (e.g., light or AIBN) is common. For example, deuterated analogs are synthesized using brominating agents in acidic media, as seen in (±)(1-Bromoethyl-2,2,2-d3)benzene synthesis . Reaction temperature (e.g., 60–80°C) and solvent polarity (e.g., CCl₄) critically affect regioselectivity and byproduct formation.

Q. What spectroscopic techniques are optimal for characterizing this compound?

- Methodology :

- ¹H/¹³C NMR : Identify bromoethyl (-CH₂Br) and chloro substituents. The bromoethyl group shows splitting patterns at δ ~3.5–4.0 ppm (¹H) and δ ~30–35 ppm (¹³C) .

- GC-MS : Fragmentation patterns (e.g., loss of Br or Cl) confirm molecular weight (MW: 213.5 g/mol) and purity. Compare with deuterated analogs for isotopic labeling validation .

Q. What safety protocols are critical when handling this compound?

- Methodology :

- Use PPE (gloves, goggles) to avoid skin/eye contact, as bromoethyl groups are alkylating agents. Store separately from bases or nucleophiles to prevent unintended reactions .

- Waste disposal: Segregate halogenated organic waste and use professional treatment services to avoid environmental contamination .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.